{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC20556181
Molecular Formula: C20H21ClN6O
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN6O |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | [5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21ClN6O/c1-14-4-2-7-17(12-14)26-8-10-27(11-9-26)20(28)18-19(24-25-23-18)22-16-6-3-5-15(21)13-16/h2-7,12-13H,8-11H2,1H3,(H2,22,23,24,25) |
| Standard InChI Key | FXPXVFWOPLMUHD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Introduction
{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that combines the structural features of triazoles and piperazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, which arise from the presence of both triazole and piperazine moieties. The triazole ring, consisting of three nitrogen atoms and two carbon atoms, is known for its ability to form hydrogen bonds and interact with metal ions, while the piperazine ring contributes to central nervous system activity.
Synthesis Methods
The synthesis of {5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone involves several steps, primarily focusing on cyclization reactions to form the triazole and piperazine rings. Common solvents include DMSO and ethanol, with catalysts like potassium carbonate facilitating the reactions. The synthesis requires careful control of temperature and pH to ensure high yields and purity.
Biological Activity and Potential Applications
Compounds with triazole and piperazine structures have been associated with various pharmacological effects, including antifungal, anticancer, and central nervous system activities. The presence of a chlorophenyl group enhances biological activity, making this compound a potential candidate for drug development in areas such as mood disorders and other neurological conditions.
Analytical Techniques
Analytical methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry are commonly used to assess the purity and yield of this compound. These techniques provide critical data on its chemical structure and properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Contains one or more triazole rings | Antifungal and anticancer properties |
| Piperazine Analogues | Contains piperazine rings | Central nervous system activity; used in antidepressants |
| Chlorophenyl Compounds | Aromatic rings with chlorine substituents | Antimicrobial activity |
This compound combines the features of triazole and piperazine derivatives, potentially offering a unique pharmacological profile compared to simpler analogues.
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